N,N-dicyclohexyl-3-nitrobenzamide
Description
N,N-Dicyclohexyl-3-nitrobenzamide is a benzamide derivative characterized by two cyclohexyl groups attached to the amide nitrogen and a nitro group at the meta position (C3) of the benzene ring. The cyclohexyl substituents likely enhance lipophilicity and steric bulk, influencing solubility and reactivity.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H26N2O3/c22-19(15-8-7-13-18(14-15)21(23)24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12H2 |
InChI Key |
CLJAGUAJZRHVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: The major product is N,N-dicyclohexyl-3-aminobenzamide.
Scientific Research Applications
N,N-dicyclohexyl-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclohexyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-dicyclohexyl-3-nitrobenzamide with structurally analogous benzamides based on substituent effects, nitro group positioning, and inferred properties:
Key Observations:
Substituent Effects: Cyclohexyl vs. Aromatic Groups: The dicyclohexyl groups in the target compound increase steric hindrance and lipophilicity compared to diphenylmethyl () or simple phenyl analogs (). This may reduce solubility in polar solvents but improve membrane permeability in biological systems. Nitro Position: The meta-nitro group (C3) in the target compound vs. para-nitro (C4) in alters electronic effects.
Structural and Crystallographic Insights :
- Compounds like N-(2-nitrophenyl)benzamide () exhibit planar amide linkages and hydrogen-bonded crystalline lattices. In contrast, the bulky dicyclohexyl groups in the target compound likely disrupt crystallinity, leading to amorphous solid states or lower melting points.
Potential Applications: The N,O-bidentate directing group in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () suggests that the target compound’s nitro and amide groups could facilitate metal-catalyzed C–H bond activation. However, steric bulk from cyclohexyl groups might limit coordination efficiency compared to smaller substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
